2-(3-Aminocarbonylphenyl)phenol
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Overview
Description
2-(3-Aminocarbonylphenyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically structured with an aminocarbonyl group (-NH2CO-) attached to the phenyl ring, making it a unique derivative of phenol.
Mechanism of Action
Safety and Hazards
Future Directions
Phenolic compounds and flavonoids are potential substitutes for bioactive agents in pharmaceutical and medicinal sections to promote human health and prevent and cure different diseases . The impacts of plant flavonoids and other phenolics on human health promoting and diseases curing and preventing are antioxidant effects, antibacterial impacts, cardioprotective effects, anticancer impacts, immune system promoting, anti-inflammatory effects, and skin protective effects from UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminocarbonylphenyl)phenol can be achieved through several methods, including:
Nucleophilic Aromatic Substitution: This involves the substitution of a leaving group on an aromatic ring with a nucleophile. For instance, starting from a halogenated phenol, the aminocarbonyl group can be introduced via nucleophilic substitution.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Hydroxylation of Arylboronic Acids: This green and efficient method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions due to their efficiency and scalability. The use of palladium-catalyzed coupling reactions is also common in industrial settings due to their high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminocarbonylphenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro, sulfo, and halogenated derivatives of the phenol.
Scientific Research Applications
2-(3-Aminocarbonylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenolic structure.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins due to its reactive phenolic group.
Comparison with Similar Compounds
2-(3-Aminocarbonylphenyl)phenol can be compared with other phenolic compounds such as:
Hydroquinone: Similar antioxidant properties but lacks the aminocarbonyl group.
Benzoquinone: An oxidized form of phenol with different reactivity.
Phenol: The simplest phenolic compound, less reactive compared to its derivatives.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)15/h1-8,15H,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHYVGSHGATIAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683479 |
Source
|
Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-86-4 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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